1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene
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Overview
Description
1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethenyl group and a nitrophenoxy methyl group
Preparation Methods
The synthesis of 1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene typically involves several steps. One common method includes the following steps:
Etherification: The formation of an ether bond between the nitrophenol and benzyl chloride under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Addition: The vinyl group can participate in addition reactions, such as hydrogenation to form the corresponding ethyl derivative.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study the interactions of aromatic compounds with biological macromolecules.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the vinyl group can undergo addition reactions. These interactions can modulate the activity of biological pathways and lead to various effects.
Comparison with Similar Compounds
1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene can be compared with similar compounds such as:
1-Ethenyl-4-methylbenzene: Lacks the nitrophenoxy group, resulting in different chemical properties and reactivity.
1-Methyl-4-(4-nitrophenoxy)benzene: Contains a methyl group instead of a vinyl group, leading to different reactivity and applications.
1-Ethenyl-4-ethylbenzene:
The uniqueness of this compound lies in its combination of a vinyl group and a nitrophenoxy group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
125038-81-5 |
---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-ethenyl-4-[(4-nitrophenoxy)methyl]benzene |
InChI |
InChI=1S/C15H13NO3/c1-2-12-3-5-13(6-4-12)11-19-15-9-7-14(8-10-15)16(17)18/h2-10H,1,11H2 |
InChI Key |
LWNKCBXQZWPEFP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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